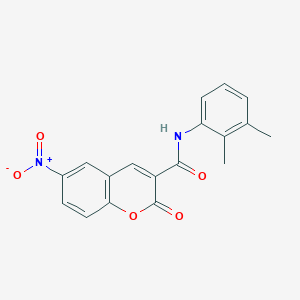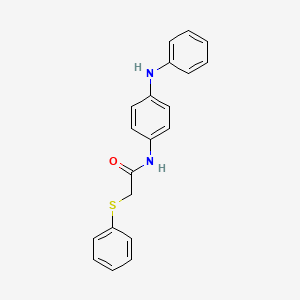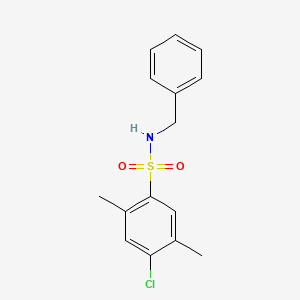![molecular formula C17H15F3N2O B5823055 N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of isoquinolinecarboxamides and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood. However, it has been reported to interact with various molecular targets such as enzymes, receptors, and ion channels. It has also been reported to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and phosphodiesterase. It has also been reported to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Moreover, it has been reported to exhibit neuroprotective effects by modulating various signaling pathways involved in neuronal survival and death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit various biological activities. Moreover, it has been reported to be relatively stable and can be stored for extended periods. However, there are also some limitations associated with this compound. It is relatively expensive and may not be readily available in some labs. Moreover, its mechanism of action is not fully understood, which may limit its applications in certain research areas.
Orientations Futures
There are several future directions for research on N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One of the most promising areas of research is its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Moreover, further studies are needed to elucidate its mechanism of action and molecular targets. Additionally, there is a need for the development of more efficient synthesis methods for this compound. Overall, this compound is a promising compound with significant potential for various scientific research applications.
Méthodes De Synthèse
The synthesis of N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been reported through various methods. One of the most commonly used methods involves the reaction of 2-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-aminobenzamide in the presence of potassium carbonate and acetonitrile to obtain the final product.
Applications De Recherche Scientifique
N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have also reported its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)14-7-3-4-8-15(14)21-16(23)22-10-9-12-5-1-2-6-13(12)11-22/h1-8H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVJNCXHBTZXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)

![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)
![(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)






![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)
